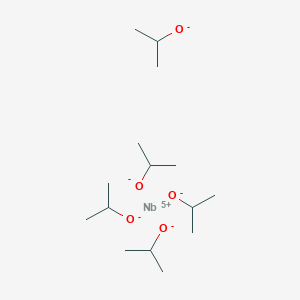

Pentakisisopropoxyniobium(V)

Beschreibung

Pentakisisopropoxyniobium(V) is an organometallic compound with the chemical formula C₁₅H₃₅NbO₅. It is also known as niobium isopropoxide. This compound is notable for its use in various chemical processes and industrial applications due to its unique properties and reactivity.

Eigenschaften

CAS-Nummer |

18368-80-4 |

|---|---|

Molekularformel |

C15H40NbO5 |

Molekulargewicht |

393.38 g/mol |

IUPAC-Name |

niobium;propan-2-ol |

InChI |

InChI=1S/5C3H8O.Nb/c5*1-3(2)4;/h5*3-4H,1-2H3; |

InChI-Schlüssel |

FTYCGXPVPAOYKN-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nb+5] |

Kanonische SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Nb] |

Piktogramme |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentakisisopropoxyniobium(V) can be synthesized through the reaction of niobium pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent the hydrolysis of the product. The general reaction is as follows:

NbCl5+5C3H7OH→Nb(OCH(CH3)2)5+5HCl

This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of Pentakisisopropoxyniobium(V) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Pentakisisopropoxyniobium(V) undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form niobium oxide and isopropanol.

Alcoholysis: Reacts with other alcohols to exchange the isopropoxide groups.

Thermal Decomposition: Decomposes upon heating to form niobium oxide and isopropanol.

Common Reagents and Conditions

Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.

Alcoholysis: Other alcohols such as methanol or ethanol are used, and the reaction conditions vary depending on the desired product.

Thermal Decomposition: This reaction is conducted at elevated temperatures, often in an inert atmosphere to prevent oxidation.

Major Products Formed

Hydrolysis: Niobium oxide and isopropanol.

Alcoholysis: Niobium alkoxides and isopropanol.

Thermal Decomposition: Niobium oxide and isopropanol.

Wissenschaftliche Forschungsanwendungen

Pentakisisopropoxyniobium(V) has a wide range of applications in scientific research, including:

Catalysis: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Material Science: Employed in the synthesis of niobium-containing materials, such as niobium oxide thin films and nanomaterials.

Biomedical Research: Investigated for its potential use in medical imaging and as a precursor for niobium-based biomaterials.

Industrial Chemistry: Utilized in the production of high-purity niobium compounds for electronic and optical applications.

Wirkmechanismus

The mechanism of action of Pentakisisopropoxyniobium(V) in catalytic processes involves the coordination of the niobium center with reactant molecules, facilitating various chemical transformations. The niobium center acts as a Lewis acid, activating substrates and promoting reaction pathways that would otherwise be less favorable.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tantalum Isopropoxide: Similar in structure and reactivity, but with tantalum as the central metal.

Titanium Isopropoxide: Another similar compound, often used in similar applications but with different reactivity profiles.

Zirconium Isopropoxide: Shares similar properties and applications but differs in the stability and reactivity of the zirconium center.

Uniqueness

Pentakisisopropoxyniobium(V) is unique due to the specific properties of niobium, such as its ability to form stable complexes and its reactivity in various catalytic processes. Compared to similar compounds, it offers distinct advantages in certain applications, particularly in the synthesis of high-purity niobium materials and in catalytic reactions where niobium’s properties are particularly beneficial.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.